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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized
by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory
failure. The complex and multifactorial nature of ALS necessitates a multi-pronged therapeutic
approach. DNL343, an investigational small molecule activator of the eukaryotic initiation factor
2B (elF2B), has been developed to combat a key pathological hallmark of ALS: the integrated
stress response (ISR). Overactivation of the ISR is implicated in the formation of TDP-43
aggregates, a pathological hallmark in the majority of ALS cases. While DNL343 has been
evaluated as a monotherapy, its potential in combination with other approved and
investigational ALS therapies warrants a thorough examination.

This guide provides a comparative analysis of DNL343 with other key ALS therapeutic agents,
focusing on their distinct mechanisms of action and clinical trial data. In the absence of direct
clinical data for combination therapies with DNL343, this document offers a mechanism-based
rationale for potential synergistic or complementary effects.

Mechanism of Action: DNL343 and Other ALS
Therapeutics
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DNL343 offers a novel therapeutic strategy by targeting the ISR. In contrast, other approved
ALS drugs modulate different pathological pathways, suggesting the potential for additive or
synergistic effects in combination regimens.

o DNL343: An orally administered, brain-penetrant small molecule that activates elF2B. By
activating elF2B, DNL343 aims to restore protein synthesis, dissolve stress granules
containing TDP-43, and improve neuronal survival.[1]

e Riluzole (Rilutek®, Tiglutik®, Exservan™): Believed to modulate glutamate
neurotransmission by inhibiting glutamate release and inactivating voltage-dependent
sodium channels.[2][3] This action is thought to reduce the excitotoxicity that contributes to
motor neuron death.

o Edaravone (Radicava®): A free radical scavenger that is thought to exert its therapeutic
effect by reducing oxidative stress, another pathway implicated in the death of neurons in
ALS.[4][5]

e AMXO0035 (Relyvrio® - voluntarily withdrawn from market): A combination of sodium
phenylbutyrate and taurursodiol that was designed to reduce neuronal death by targeting
mitochondrial and endoplasmic reticulum stress.[1][6]

o Tofersen (Qalsody®): An antisense oligonucleotide (ASO) specifically for patients with SOD1
mutations. It works by binding to the mRNA of the mutated SOD1 gene, leading to its
degradation and thereby reducing the production of the toxic SOD1 protein.[7][8]

Comparative Efficacy and Safety of Monotherapies

The following tables summarize the key quantitative data from the pivotal clinical trials of
DNL343 and other major ALS therapeutic agents. It is important to note that these trials were
conducted in different patient populations and with varying designs, so direct cross-trial
comparisons should be made with caution.

Table 1: Efficacy Data from Pivotal Clinical Trials
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Therapeutic Agent

Trial Name

Primary Endpoint

Key Efficacy
Results

DNL343

HEALEY ALS
Platform Trial

(Regimen G)

Change in ALSFRS-R
and survival at 24

weeks

Did not meet primary
endpoint. No
statistical difference in
key secondary
endpoints of muscle
strength and
respiratory function.[9]
[10]

Riluzole

Multiple Pivotal Trials

Survival

Increased median
survival by
approximately 2-3
months.[11][12][13]

Edaravone

MCI186-19

Change in ALSFRS-R
score over 24 weeks

Showed a 33%
slowing in the decline
of physical function as
measured by the
ALSFRS-R compared
to placebo (difference
of 2.49 points).[2][8]
[14]

AMX0035

CENTAUR

Change in ALSFRS-R

score over 24 weeks

Demonstrated a
statistically significant
slowing of disease
progression on the
ALSFRS-R.[15][16]
[17] In a survival
analysis, a 44% lower
risk of death was
observed in the group
originally randomized
to AMX0035.[1]

Tofersen

VALOR

Change in ALSFRS-R

score at 28 weeks (in

Did not meet the

primary endpoint, but
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SOD1-ALS patients) trends favored
tofersen across
multiple secondary
and exploratory
measures. Led to
reductions in SOD1
protein and

neurofilament light

chain.[4]
Table 2: Safety and Tolerability Overview
Therapeutic Agent Common Adverse Events
DNL343 Generally well-tolerated.[9][10]

) Nausea, asthenia, and elevated liver enzymes.
Riluzole

[12]
Edaravone Contusion, gait disturbance, and headache.
Primarily gastrointestinal events (diarrhea,
AMX0035 _ _
nausea, abdominal pain).[6]
Procedural pain, headache, fall, back pain, and
pain in extremity. Serious neurologic events
Tofersen

including myelitis and aseptic meningitis have

been reported.

Potential for Combination Therapy: A Mechanistic
Perspective

Given the distinct mechanisms of action, combining DNL343 with other ALS therapeutics could
offer a multi-faceted approach to treatment. While clinical data is lacking, the following rationale
supports the exploration of such combinations:

e DNL343 + Riluzole: This combination would simultaneously address excitotoxicity (Riluzole)
and the integrated stress response (DNL343). As these are two distinct pathways
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contributing to motor neuron death, an additive or synergistic effect is plausible.

o DNL343 + Edaravone: Combining an ISR inhibitor with a potent antioxidant could provide
broader neuroprotection by targeting both intracellular stress signaling and damage from
reactive oxygen species.

o DNL343 + Tofersen (in SOD1-ALS): For patients with SOD1 mutations, combining a therapy
that reduces the production of the toxic protein (Tofersen) with one that enhances the cellular
machinery for handling stress (DNL343) could be particularly beneficial.

Experimental Protocols: Key Methodologies

Detailed methodologies are crucial for the interpretation and replication of clinical findings.
Below are summaries of the experimental protocols for the pivotal trials of DNL343 and
comparator agents.

DNL343: HEALEY ALS Platform Trial (Regimen G)

o Study Design: A multi-center, multi-regimen, randomized, double-blind, placebo-controlled
Phase 2/3 trial.[18][19][20]

o Participants: Adults with sporadic or familial ALS. Participants were permitted to be on stable
doses of approved ALS treatments.[19]

 Intervention: Participants were randomized in a 3:1 ratio to receive either DNL343 or a
matching placebo.[18]

o Primary Outcome Measures: The primary endpoint was a joint assessment of the change in
the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival at 24 weeks.

[9]

Riluzole: Pivotal Trials

o Study Design: Two prospective, randomized, double-blind, placebo-controlled trials.[11][21]
o Participants: Patients with probable or definite ALS.

« Intervention: Riluzole (typically 100 mg/day) or placebo.[11]
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e Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[21]

Edaravone: MCI186-19 Trial

o Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[2][8]

o Participants: A specific population of ALS patients with a shorter disease duration and better
respiratory function.[22]

« Intervention: Intravenous edaravone (60 mg) or placebo, administered in cycles.[5]

e Primary Outcome Measures: The primary endpoint was the change in the ALSFRS-R score
from baseline to week 24.[8]

AMX0035: CENTAUR Trial

o Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an
open-label extension.[17][23][24]

o Participants: Adults with definite ALS and symptom onset within 18 months. Concurrent use
of riluzole and/or edaravone was permitted.[1]

¢ Intervention: AMX0035 (a coformulation of sodium phenylbutyrate and taurursodiol) or
placebo, administered orally.[23]

e Primary Outcome Measures: The primary endpoint was the rate of decline in the ALSFRS-R
total score over 24 weeks.[15][23]

Tofersen: VALOR Trial

o Study Design: A 28-week, randomized, double-blind, placebo-controlled Phase 3 trial with an
open-label extension.[4][25]

 Participants: Adults with ALS and a confirmed SOD1 mutation.[25]
¢ Intervention: Tofersen (100 mg) or placebo administered intrathecally.[4]

o Primary Outcome Measures: The primary endpoint was the change from baseline to week 28
in the ALSFRS-R total score.
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Visualizing Pathways and Workflows
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Caption: DNL343 activates elF2B to counteract ISR-mediated inhibition of protein synthesis.

Hypothetical Experimental Workflow for a Combination
Trial
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Caption: A potential workflow for a four-arm combination therapy clinical trial.
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Conclusion

DNL343 represents a promising therapeutic approach for ALS by targeting the integrated
stress response, a distinct pathway from those modulated by other approved therapies. While
the monotherapy trial of DNL343 did not meet its primary efficacy endpoints, the drug was
found to be safe and well-tolerated. The potential for DNL343 in combination with other agents
such as riluzole, edaravone, or Tofersen is a compelling area for future research. The distinct
mechanisms of action suggest that combination therapies could offer a more comprehensive
treatment strategy for the multifaceted pathology of ALS. Rigorously designed preclinical and
clinical studies are essential to evaluate the safety and efficacy of such combination regimens
and to determine their ultimate role in the management of ALS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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